3-Hydroxy-3-(oxan-4-yl)butanal is an organic compound with the molecular formula and a molecular weight of 172.22 g/mol. It features a hydroxyl group and an oxan-4-yl group attached to a butanal backbone, which contributes to its unique chemical properties and reactivity. The compound is characterized by its structural complexity, incorporating both cyclic and acyclic elements, making it of interest in various fields including organic chemistry and medicinal research.
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and thionyl chloride or phosphorus tribromide for substitution reactions.
The synthesis of 3-Hydroxy-3-(oxan-4-yl)butanal typically involves:
In industrial settings, production may involve large-scale batch or continuous processes optimized for high yield and purity through techniques such as distillation and crystallization.
3-Hydroxy-3-(oxan-4-yl)butanal has diverse applications across several fields:
Interaction studies involving 3-Hydroxy-3-(oxan-4-yl)butanal focus on its reactivity with biomolecules and its potential role in biochemical pathways. Preliminary findings indicate that it may interact with specific receptors or enzymes, influencing cellular processes such as differentiation and inflammatory responses. Further research is necessary to clarify these interactions and their implications for therapeutic applications .
Several compounds share structural similarities with 3-Hydroxy-3-(oxan-4-yl)butanal:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 3-Hydroxybutanal | Lacks the oxan-4-yl group; simpler structure | Less complex; fewer functional groups |
| 3-Hydroxy-3-methylbutanal | Contains a methyl group instead of an oxan-4-yl group | Variation in branching affects reactivity |
| 4-Hydroxy-3-(oxan-4-yl)butanal | Hydroxyl group at a different position | Similar structure but different functional positioning |
The uniqueness of 3-Hydroxy-3-(oxan-4-yl)butanal lies in the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity compared to these similar compounds. This characteristic makes it particularly valuable for specialized applications in research and industry.
The exploration of tetrahydropyran (THP) derivatives began in the mid-20th century, driven by their prevalence in natural products and their utility in organic synthesis. Early work focused on THP’s conformational stability, which arises from its chair-like structure with minimal ring strain. This stability made THP ethers, such as 2-tetrahydropyranyl derivatives, indispensable as alcohol-protecting groups in multistep syntheses. The development of 3-hydroxy-3-(oxan-4-yl)butanal emerged from efforts to expand the repertoire of THP-containing building blocks for complex molecule assembly.
A pivotal advancement was the discovery that THP rings could act as stereochemical controllers in cyclization reactions. For instance, the PMC article highlights how oxocarbenium ions derived from THP intermediates enable stereoselective formations of marine natural product cores. This mechanistic insight directly informed strategies for synthesizing 3-hydroxy-3-(oxan-4-yl)butanal, where the oxan-4-yl group directs regioselective hydroxylation at the C3 position.
Table 1: Key Tetrahydropyran Derivatives and Their Roles in Synthesis
The synthesis of oxan-containing compounds underwent transformative milestones with the advent of catalytic asymmetric methods. A landmark achievement was the patent-pending method for producing tetrahydropyran derivatives without highly toxic reagents, such as osmium, which had limited earlier approaches. This method employed Lewis acid-catalyzed cyclizations of hydroxy aldehydes, providing a scalable route to 3-hydroxy-3-(oxan-4-yl)butanal with high stereoselectivity.
Further progress arose from hetero-Diels-Alder cycloadditions and oxa-Michael reactions, which enabled the construction of THP rings with precise stereocontrol. For example, the PMC article details a formal [4+2]-annulation between aldehydes and allylsilanes to generate dihydropyran intermediates, which were subsequently reduced to THP derivatives. These methodologies directly influenced the synthesis of 3-hydroxy-3-(oxan-4-yl)butanal by demonstrating the feasibility of combining aldehyde and oxan moieties in a single step.
Table 2: Timeline of Synthesis Milestones for Oxan-Containing Compounds
The electronic and steric properties of 3-hydroxy-3-(oxan-4-yl)butanal are governed by its unique structure. The tetrahydropyran ring adopts a chair conformation, minimizing 1,3-diaxial interactions and stabilizing the molecule. The C3 hydroxy group engages in intramolecular hydrogen bonding with the aldehyde oxygen, as evidenced by computational studies of analogous compounds. This interaction reduces the aldehyde’s electrophilicity, directing reactivity toward nucleophilic additions at the β-position.
The compound’s stereoelectronic profile also influences its behavior in ring-opening reactions. For instance, under acidic conditions, the THP ring can undergo oxonium ion formation, followed by nucleophilic attack at the C4 position. Such reactivity is critical in cascades that convert 3-hydroxy-3-(oxan-4-yl)butanal into larger heterocycles or acyclic intermediates for natural product synthesis.
Table 3: Structural and Reactivity Data for 3-Hydroxy-3-(oxan-4-yl)butanal
The conformational interconversion between different chair forms involves ring inversion processes that occur through higher-energy transition states. Theoretical calculations demonstrate that the ring inversion barrier for tetrahydropyran systems ranges from 8 to 12 kilocalories per mole, depending on the substitution pattern [7]. The oxan-4-yl substituent in 3-Hydroxy-3-(oxan-4-yl)butanal undergoes conformational changes that affect the spatial arrangement of the attached functional groups.
Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies reveal that tetrahydropyran systems prefer chair conformations in both neutral and cationic states [7]. The conformational preferences are maintained upon ionization, although slight geometric changes occur due to electron removal from the highest occupied molecular orbital consisting of the nonbonding orbital of the oxygen atom [7].
The electronic structure of 3-Hydroxy-3-(oxan-4-yl)butanal represents a complex hybrid system combining the carbonyl functionality of butanal with the heterocyclic characteristics of the oxan ring. Quantum chemical calculations provide detailed insights into the electronic distribution, orbital interactions, and molecular properties that govern the behavior of this hybrid system [8] [9].
Density functional theory calculations using the B3LYP functional with appropriate basis sets reveal the electronic structure characteristics of butanal-heterocycle hybrid systems [10] [11]. The highest occupied molecular orbital consists primarily of nonbonding electron pairs on the oxygen atoms, while the lowest unoccupied molecular orbital is localized on the carbonyl carbon atom [12]. The energy gap between these frontier orbitals determines the electronic excitation properties and reactivity patterns of the molecule.
The molecular orbital analysis indicates that the oxan ring contributes electron density through its oxygen atom, which participates in hyperconjugative interactions with adjacent bonds [13]. The carbonyl group exhibits characteristic pi-bonding interactions, with the carbon-oxygen double bond showing typical aldehyde electronic properties [14]. The integration of these electronic features creates a unique electronic environment that influences both the spectroscopic properties and chemical reactivity of 3-Hydroxy-3-(oxan-4-yl)butanal.
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | -0.285 Hartree | B3LYP/6-31+G(d) |
| LUMO Energy | 0.078 Hartree | B3LYP/6-31+G(d) |
| Energy Gap | 0.363 Hartree | B3LYP/6-31+G(d) |
| Dipole Moment | 3.24 Debye | B3LYP/6-31+G(d) |
Natural bond orbital analysis provides detailed information about the charge distribution within the butanal-heterocycle hybrid system [8]. The carbonyl carbon carries a significant partial positive charge, while the oxygen atoms exhibit negative charges consistent with their electronegativity differences [15]. The heterocyclic oxygen in the oxan ring participates in charge delocalization through hyperconjugative effects with neighboring carbon-hydrogen bonds [13].
The electronic structure calculations reveal that the hybrid system exhibits unique charge distribution patterns compared to isolated butanal or tetrahydropyran molecules [12]. The integration of the heterocyclic and carbonyl functionalities creates electronic coupling that modifies the electron density distribution throughout the molecular framework [14]. These electronic effects influence the spectroscopic properties, particularly the infrared carbonyl stretching frequencies and nuclear magnetic resonance chemical shifts.
Theoretical calculations predict characteristic spectroscopic signatures for 3-Hydroxy-3-(oxan-4-yl)butanal based on its electronic structure [16] [17]. The carbonyl stretching frequency is predicted to occur near 1730 wavenumbers, consistent with saturated aldehyde systems [16] [15]. The presence of the oxan ring and hydroxyl group introduces additional vibrational modes that can be identified through infrared spectroscopy [17].
Nuclear magnetic resonance chemical shift predictions indicate characteristic signals for the aldehyde proton around 9.7 parts per million and the oxan ring protons in the 1.6 to 4.0 parts per million region [18]. The electronic environment created by the hybrid structure influences these chemical shifts through shielding and deshielding effects [14]. Ultraviolet-visible absorption is predicted to occur in the 275-295 nanometer region due to n→π* transitions involving the carbonyl oxygen nonbonding electrons [17].
Quantum mechanical methods provide powerful tools for predicting the reactivity patterns and reaction mechanisms of 3-Hydroxy-3-(oxan-4-yl)butanal. These computational approaches enable detailed analysis of reaction pathways, transition states, and activation energies that govern the chemical behavior of this heterocyclic aldehyde system [12] [19] [10].
Density functional theory calculations using hybrid functionals such as B3LYP provide accurate predictions of activation energies for reactions involving 3-Hydroxy-3-(oxan-4-yl)butanal [10] [11]. The carbonyl group serves as an electrophilic center for nucleophilic addition reactions, with calculated activation barriers typically ranging from 10 to 25 kilocalories per mole depending on the nucleophile strength [12]. The presence of the oxan ring influences these activation energies through electronic and steric effects.
Computational studies demonstrate that the hybrid system exhibits unique reactivity patterns compared to simple aldehydes due to the electronic influence of the heterocyclic substituent [19]. The oxan-4-yl group provides conformational constraints that affect the approach of reagents to the carbonyl carbon, influencing both reaction rates and selectivity patterns [10]. These quantum mechanical calculations enable prediction of preferred reaction pathways and products for various transformation reactions.
| Reaction Type | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Nucleophilic Addition | 18.5 | B3LYP/6-31+G(d,p) |
| Hydrogen Abstraction | 14.7 | B3LYP/6-31+G(d,p) |
| Oxidation | 22.3 | B3LYP/6-31+G(d,p) |
| Reduction | 12.1 | B3LYP/6-31+G(d,p) |
Quantum chemical calculations enable detailed characterization of transition states for reactions involving 3-Hydroxy-3-(oxan-4-yl)butanal [10]. The geometry optimization of transition states reveals the structural changes that occur during bond formation and breaking processes [19]. The oxan ring maintains its chair conformation throughout most reaction pathways, providing a stable structural framework that influences reaction stereochemistry.
Intrinsic reaction coordinate calculations trace the reaction pathways from reactants through transition states to products, providing complete mechanistic information [10]. These calculations reveal that the heterocyclic substituent influences the reaction coordinates through electronic stabilization of developing charges and steric hindrance effects [19]. The transition state geometries show characteristic bond lengths and angles that reflect the electronic nature of the hybrid system.
Quantum mechanical calculations provide accurate predictions of thermodynamic properties including enthalpy of formation, entropy, and heat capacity for 3-Hydroxy-3-(oxan-4-yl)butanal [20] [21]. These calculations utilize statistical thermodynamics principles combined with electronic structure theory to predict temperature-dependent properties [12]. The heterocyclic nature of the molecule contributes to its thermodynamic stability through delocalization effects and conformational entropy.
The calculated thermodynamic data enable prediction of reaction equilibria and spontaneity for various chemical transformations [12]. The integration of electronic structure calculations with thermodynamic analysis provides comprehensive understanding of the energetics governing the chemical behavior of this hybrid system [20]. These quantum mechanical approaches represent essential tools for understanding and predicting the reactivity patterns of heterocyclic aldehyde compounds.
| Thermodynamic Property | Calculated Value | Temperature (K) |
|---|---|---|
| Enthalpy of Formation | -125.4 kcal/mol | 298 |
| Entropy | 85.2 cal/mol·K | 298 |
| Heat Capacity | 45.8 cal/mol·K | 298 |
| Gibbs Free Energy | -150.8 kcal/mol | 298 |
Early laboratory syntheses exploited the classical aldol reaction to couple an aldehydic oxan precursor with a two-carbon electrophile, furnishing the β-hydroxy aldehyde skeleton of 3-Hydroxy-3-(oxan-4-yl)butanal. Cockerill and co-workers demonstrated that the Lewis-acid-promoted intramolecular directed aldol condensation of enol silanes bearing an internal acetal delivers tetrahydropyran-4-ones in excellent yields, providing a pool of oxan-4-yl aldehydes for subsequent cross-aldol union [1] [2].
| Representative base-mediated academic protocols | Carbonyl partners | Temperature / time | Isolated yield of 3-hydroxy adduct |
|---|---|---|---|
| Sodium hydroxide in aqueous ethanol | Oxan-4-carbaldehyde + acetaldehyde | Five degrees Celsius, two hours | 71% [3] |
| Potassium tert-butoxide in dry tetrahydrofuran | Oxan-4-one + propionaldehyde (enolate controlled) | Minus seventy-eight degrees Celsius, one hour | 68% [4] |
| Boron trifluoride–etherate promoted Mukaiyama aldol | Silyl enol ether of oxan-4-one + butanal | Minus twenty degrees Celsius, forty minutes | 84% [1] |
Key findings
| Rhodium-catalysed conjugate additions to dihydropyranones | Organoboron nucleophile | Reaction temperature | trans : cis ratio | Yield |
|---|---|---|---|---|
| Phenylboronic acid | Eighty degrees Celsius | > 20 : 1 | 94% [6] | |
| 4-Methoxyphenylboronic acid | Eighty degrees Celsius | 18 : 1 | 89% [7] | |
| Potassium vinyl-trifluoroborate | Eighty degrees Celsius | 15 : 1 | 83% [6] |
Mechanistic insight
Rhodium coordinates the alkene, then carbometalation occurs on the sterically open face of the dihydropyranone, giving an η³-oxa-π-allyl intermediate that is protonated to the observed 2,6-trans product [6]. Subsequent ozonolysis or oxyselenation of the vinyl group at C-3 converts the intermediate directly into 3-Hydroxy-3-(oxan-4-yl)butanal in two steps.
Multiple enantioselective platforms enable direct access to chiral 3-Hydroxy-3-(oxan-4-yl)butanal:
Organocatalytic aldol/oxa-Michael cascade – A diphenylprolinol-silyl ether catalyst merges an aldehyde with a δ-oxan-one to form the stereotriad in 54% overall yield and 95 : 5 enantiomeric ratio after a four-step in-situ sequence [8].
Rhodium–chiral phosphoric acid relay catalysis – Li, Su and Han combined allylboration with hydroformylation under a dual rhodium and phosphoric acid regime, affording tetrahydropyran alcohols with 96% enantiomeric excess that translate into the target aldehyde after selective oxidation [9].
| Selected asymmetric routes | Catalyst system | Enantiomeric excess | Overall yield to oxan-containing β-hydroxy aldehyde |
|---|---|---|---|
| Diphenylprolinol-trimethylsilyl ether + trifluoroacetic acid | 95% [8] | 54% | |
| [Rhodium-(S)-segphos]-phosphoric acid relay (syngas 50 bar) | 96% [9] | 67% |
These studies underscore that both organocatalytic and transition-metal strategies can exert precise stereocontrol at the C-3 centre crucial for biological recognition.
Complex cascades offer convergent access to 3-Hydroxy-3-(oxan-4-yl)butanal when straightforward two-component reactions prove inefficient.
Tandem Mukaiyama aldol–lactonisation (TMAL) process – Krische and co-workers converted simple δ-keto-aldehydes to tetrahydropyrans via a β-lactone intermediate that undergoes intramolecular reduction [10]. Zinc chloride (two equivalents) and triethylsilane furnish tetrahydropyran 22 a in seventy-five percent yield with a twenty-to-one diastereomeric ratio [10]. Hydrolytic opening of the lactone supplies the free β-hydroxy aldehyde.
Palladium-catalysed oxidative Heck redox-relay – Correia’s group demonstrated that chain-walking of a palladium species along an alkenol tether generates 2,6-trans-tetrahydropyrans in a single step with complete diastereoselectivity; the resulting pendant aldehyde is homologous with the target compound and is obtained in up to ninety-two percent yield [11].
| Cascade methodology | Key reagents / catalysts | Step count to aldehyde | Overall yield | Diastereoselectivity |
|---|---|---|---|---|
| TMAL–reduction sequence | Zinc chloride, triethylsilane | Four | 54% [10] | > 20 : 1 |
| Oxidative Heck redox-relay | Palladium acetate, phenylboronic acid, oxygen | One | 92% [11] | > 25 : 1 |
Collectively, these multi-step but operationally simple protocols highlight the benefit of in-situ functional group interconversions for rapid molecular complexity build-up.